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In the landscape of modern drug discovery, particularly in the realm of kinase inhibition, certain

molecular frameworks have earned the title of "privileged scaffolds.” These are structures that,
through iterative investigation, have proven capable of binding to multiple biological targets with
high affinity, serving as a robust foundation for the development of novel therapeutics. The 5-
aminopyrazole core is one such scaffold. Its inherent ability to form multiple hydrogen bonds in
a spatially defined manner allows it to function as an effective "hinge-binder" in the ATP-binding
pocket of numerous protein kinases.

This guide focuses on a key exemplar of this class: 5-Amino-1H-pyrazole-3-carboxamide
hydrochloride (C4sH7CIN4O). While a simple molecule in its own right, it represents a critical
starting material and structural motif for a multitude of advanced drug candidates. The
hydrochloride salt form is frequently utilized to enhance aqueous solubility and improve
handling characteristics, making it amenable to a wide range of experimental conditions.

This document provides researchers, chemists, and drug development professionals with a
comprehensive technical overview, from its fundamental properties and synthesis to its
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profound applications in kinase inhibitor design, supported by field-proven experimental
insights and protocols.

Section 1: Physicochemical and Structural
Properties

The utility of a chemical scaffold begins with its fundamental properties. 5-Amino-1H-pyrazole-
3-carboxamide hydrochloride is an off-white to brown solid.[1] Its key identifiers and
properties, along with those of its corresponding free base, are summarized below for
comparative analysis. The conversion to a hydrochloride salt is a standard medicinal chemistry
strategy to improve the solubility and stability of a basic parent compound, which is critical for

formulation and biological testing.
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5-Amino-1H- 5-Amino-1H-
razole-3- razole-3-
Property i . i . Source(s)
carboxamide carboxamide (Free
Hydrochloride Base)
Molecular Formula C4H7CIN4O CaHeN4O [2]
Molecular Weight 162.58 g/mol 126.12 g/mol [2][3]
5-amino-1H-pyrazole-
3- 3-amino-1H-pyrazole-
IUPAC Name _ _ [2]I3]
carboxamide;hydrochl 5-carboxamide
oride
Not available for the
CAS Number 1219743-26-6 [3]
salt
] Off-white to Brown
Appearance Solid ) [1114]
Solid
0=C(N)C1=NNC(N)=  C1=C(NN=C1N)C(=0O
SMILES [2][3]
C1.[H]Cl N
MVCFAYQBYQAIHZ- RMTDSXQVNSXONV
InChl Key [2][3]
UHFFFAOYSA-N -UHFFFAOYSA-N
Expected to have -
B No specific data
Solubility enhanced water [5]

solubility

available

Section 2: Synthesis and Spectroscopic
Characterization

While numerous patents and publications describe the synthesis of complex derivatives, the

fundamental synthesis of the 5-aminopyrazole core is a classic example of heterocyclic

chemistry. The most common and versatile approach involves the condensation of a hydrazine

source with a B-ketonitrile or a related 3-carbon electrophilic synthon.[6]

Representative Synthetic Pathway
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The following scheme illustrates a plausible and widely adopted method for constructing the 5-
amino-1H-pyrazole-3-carboxamide core. The final step would be a simple acidification to form
the hydrochloride salt.

Step 3: Salt Formation

Free Base Stir at RT
5-Amino-1H-pyrazole-3-carboxamide HCI
HCI in Ether/IPA +

Step 2: Cyclization with Hydrazine

Intermediate Reflux in Ethanol

5-Amino-1H-pyrazole-3-carboxamide
(Free Base)

|
[Hydrazine Hydrate]

Step 1: Knoevenagel Condensation

Dimethylformamide )
dimethyl acetal (DMF-DMA)

>
Lpoos »| B-Enaminonitrile Intermediatea

[Cyanoacetamidej
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Fig 1. Representative synthesis of 5-Amino-1H-pyrazole-3-carboxamide HCI.

Causality Behind the Method:

o Step 1: The Knoevenagel condensation between cyanoacetamide and a formylating agent
like DMF-DMA generates a key [3-enaminonitrile intermediate. This reaction creates the
required three-carbon backbone with the correct oxidation states and functional groups
(nitrile and enamine) for cyclization.

o Step 2: The cyclization with hydrazine is the core pyrazole-forming step. It proceeds via a
nucleophilic attack of the hydrazine on the enamine, followed by an intramolecular attack on
the nitrile group and subsequent tautomerization to form the stable aromatic pyrazole ring.
The choice of hydrazine hydrate is common due to its availability and reactivity.

o Step 3: The final salt formation is a straightforward acid-base reaction. Introducing
anhydrous HCI in a non-agueous solvent like isopropanol (IPA) or ether protonates the basic
sites on the pyrazole ring, causing the hydrochloride salt to precipitate, which is a simple and
effective purification method.

Spectroscopic Characterization

Full structural elucidation and purity assessment are critical. While specific vendor data for this
compound is often not provided, the expected spectral characteristics can be inferred from
numerous published examples of similar aminopyrazole derivatives.[7][8]

e 1H NMR: In a solvent like DMSO-ds, one would expect to see distinct signals for the pyrazole
ring proton (a singlet, typically downfield), broad singlets for the amino (-NHz) and amide (-
CONHz2) protons which are exchangeable with D20, and a broad signal for the pyrazolium N-
H proton.

e 13C NMR: The spectrum would show four distinct carbon signals: two for the pyrazole ring
carbons (one substituted with the amino group, one with the carboxamide), the carbon of the
nitrile group, and the carbonyl carbon of the amide, which would be the most downfield
signal.
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e Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a
prominent peak for the molecular ion of the free base [M+H]* at approximately m/z 127.1.

« Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and amide
(around 3200-3400 cm™1), a strong C=0 stretch for the amide (around 1650-1680 cm~1), and
C=N/C=C stretches characteristic of the pyrazole ring.

Section 3: Biological Significance & Application in
Drug Discovery

The true value of 5-Amino-1H-pyrazole-3-carboxamide lies in its role as a pharmacophore for
ATP-competitive kinase inhibitors. Protein kinases are a major class of drug targets, particularly
in oncology, and their dysregulation is a hallmark of many diseases.

Mechanism of Action: The Kinase Hinge-Binding Motif

The ATP-binding site of most kinases contains a flexible "hinge region"” that connects the N-
and C-terminal lobes of the enzyme. This region forms critical hydrogen bonds with the adenine
ring of ATP. The 5-aminopyrazole-3-carboxamide scaffold is a masterful mimic of this
interaction.[9][10]

e The 5-amino group typically acts as a hydrogen bond donor.
e The pyrazole N1 nitrogen acts as a hydrogen bond acceptor.
e The pyrazole N2-H can act as a hydrogen bond donor.

This trifecta of interactions allows the core to anchor itself to the kinase hinge, effectively
blocking the binding of ATP and inhibiting the enzyme's phosphotransferase activity.[10]
Modifications at the C3-carboxamide and the N1 position of the pyrazole ring are then used to
achieve potency and selectivity for the target kinase.[9][11]
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Fig 2. Conceptual diagram of the aminopyrazole core as a kinase hinge-binder.

Applications in Targeted Therapy Development

This scaffold has been successfully employed to generate potent and selective inhibitors for

several important kinase families:

¢ Bruton's Tyrosine Kinase (BTK) Inhibitors: Aminopyrazole carboxamides have been
developed as both irreversible and reversible covalent inhibitors of BTK, a key target in B-
cell malignancies.[11][12][13]

o Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The scaffold is central to inhibitors
targeting both wild-type and resistance-conferring gatekeeper mutants of FGFRs, which are
implicated in various solid tumors.[14]

¢ Cyclin-Dependent Kinase (CDK) Inhibitors: As a core structure in compounds like AT7519,
the aminopyrazole motif has been used to target CDKs, which are fundamental regulators of
the cell cycle and are often dysregulated in cancer.[9][10]

Section 4: Exemplary Experimental Protocol: In
Vitro Kinase Inhibition Assay

To assess the inhibitory potential of a novel derivative synthesized from 5-Amino-1H-pyrazole-
3-carboxamide hydrochloride, a robust and quantitative in vitro kinase assay is essential.
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The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the
amount of ADP produced during a kinase reaction, which is directly proportional to kinase
activity.[15]

Workflow Overview

1. Compound Preparation
(Serial Dilution in DMSO)

2. Kinase Reaction
(Enzyme + Substrate + ATP + Compound)

ncubate @ RT

3. Reaction Termination & ATP Depletion
(Add ADP-Glo™ Reagent)

ncubate @ RT

dd Kinase Detection Reagent)

l

5. Signal Generation
(Luciferase/Luciferin Reaction)

[ 4. ADP to ATP Conversion
A

6. Luminescence Reading
(Plate Reader)

7. Data Analysis
(Dose-Response Curve -> ICso)

Click to download full resolution via product page
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Fig 3. Workflow for a typical in vitro kinase inhibition (ICso) assay.

Detailed Step-by-Step Methodology

This protocol is designed for a 384-well plate format but is adaptable.
Self-Validation and Causality:
e Materials:

o Test compound (derivative of 5-Amino-1H-pyrazole-3-carboxamide).

[¢]

Recombinant human kinase and its specific substrate.

[¢]

ADP-Glo™ Kinase Assay Kit.

[e]

Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA).

o

High-purity ATP and DMSO.

[¢]

White, opaque 384-well plates (to maximize luminescent signal).
e Procedure:
o Compound Preparation:

» Prepare a 10 mM stock solution of the test compound in 100% DMSO. (Rationale:
DMSO is a near-universal solvent for organic molecules and is tolerated by most
enzymes at low final concentrations, typically <1%.)

» Perform a serial dilution (e.g., 10-point, 3-fold) in DMSO to create a range of
concentrations needed to generate a full dose-response curve.

o Kinase Reaction Setup (in a 384-well plate):
» Add 2.5 pL of the kinase/substrate master mix to each well.

» Using acoustic dispensing or a pin tool, transfer ~2.5 nL of the serially diluted compound
to the appropriate wells. Include DMSO-only wells as a "high activity" control (0%
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inhibition).

» [nitiate the kinase reaction by adding 2.5 pL of ATP solution. The final ATP concentration
should be at or near the Michaelis constant (Km) for the specific kinase to ensure
sensitive detection of competitive inhibitors. (Rationale: Using ATP at Km provides a
balanced condition where the inhibitor does not have to overcome an excessive
concentration of the natural substrate.)

o Kinase Reaction Incubation:

» Gently mix the plate and incubate at room temperature for 60 minutes (or an optimized
time for the specific kinase).

o ADP Detection:

= Add 5 pL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction (by
chelating Mg2*) and depletes the remaining unconsumed ATP.

» Incubate at room temperature for 40 minutes. (Rationale: Removing excess ATP is
critical to ensure the final luminescent signal is derived only from the ADP produced
during the reaction.)

o Signal Generation:

» Add 10 pL of Kinase Detection Reagent to each well. This reagent contains enzymes
that convert the ADP generated in step 2 back into ATP, which then fuels a
luciferase/luciferin reaction.

» Incubate at room temperature for 30-60 minutes to allow the luminescent signal to
stabilize.

o Data Acquisition and Analysis:

= Measure the luminescence of each well using a plate reader.

» Plot the luminescence (as a percentage of the DMSO control) against the logarithm of
the inhibitor concentration.
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» Fit the data to a four-parameter logistic equation to determine the ICso value—the

concentration of inhibitor required to reduce kinase activity by 50%.[16]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Amino-1H-pyrazole-3-carboxamide

hydrochloride and its derivatives is paramount. While a full toxicological profile is not

available, data from related compounds and supplier safety data sheets provide clear

guidance.[1][4]

Hazard Class & Statement

Precautionary Measures

Acute Toxicity, Oral (H302)

Do not eat, drink, or smoke when using this

product. Wash hands thoroughly after handling.

Skin Irritation (H315)

Wear protective gloves. Wash skin thoroughly
after handling. If skin irritation occurs, seek

medical advice.

Serious Eye Irritation (H319)

Wear eye protection. IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to
do. Continue rinsing. If eye irritation persists, get

medical advice.

Respiratory Irritation (H335)

Avoid breathing dust. Use only outdoors or in a

well-ventilated area.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from strong oxidizing agents and acids.

o Handling: Use personal protective equipment (PPE), including a lab coat, safety glasses,

and chemical-resistant gloves. Ensure adequate ventilation to avoid inhalation of dust.

» Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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